Chmfl-abl-121 -

Chmfl-abl-121

Catalog Number: EVT-12557952
CAS Number:
Molecular Formula: C30H31F3N6OS
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chmfl-abl-121 is a novel compound recognized for its potential as a potent inhibitor of the ABL kinase, particularly effective against various mutants associated with chronic myeloid leukemia. This compound has garnered attention due to its ability to overcome resistance mechanisms that limit the efficacy of existing therapies, such as imatinib. The discovery of Chmfl-abl-121 is part of ongoing efforts to develop more effective treatments for patients with chronic myeloid leukemia, especially those harboring resistant mutations like T315I.

Source

Chmfl-abl-121 was developed through a systematic drug discovery process that involved the design and synthesis of small-molecule inhibitors targeting the ABL kinase. The compound's structure and biological activity were reported in a study published in the European Journal of Medicinal Chemistry, which detailed its synthesis and evaluation against various ABL mutants .

Classification

Chmfl-abl-121 is classified as a type II kinase inhibitor. This classification indicates that it binds to the inactive conformation of the kinase, which is crucial for effectively inhibiting the activity of mutant forms of the enzyme. Type II inhibitors are distinguished from type I inhibitors, which bind to the active conformation of kinases.

Synthesis Analysis

Methods

The synthesis of Chmfl-abl-121 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of specific intermediates that contain functional groups necessary for subsequent reactions.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of Chmfl-abl-121.
  3. Final Modifications: The final step includes modifications to enhance the compound's potency and selectivity against ABL kinases.

Technical Details

The synthesis employs techniques such as:

  • Reflux conditions for certain reactions to drive them to completion.
  • Purification methods including column chromatography to isolate the desired product from by-products.
  • Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of Chmfl-abl-121.
Molecular Structure Analysis

Structure

Chmfl-abl-121 is characterized by a complex molecular structure that includes multiple functional groups. Its chemical formula is C20H24F3N3OC_{20}H_{24}F_{3}N_{3}O, indicating a diverse array of atoms contributing to its biological activity.

Data

The molecular structure features:

  • A trifluoromethyl group, which enhances lipophilicity and potentially increases binding affinity.
  • A pyridinylvinyl moiety, contributing to its interaction with the ABL kinase active site.
  • An acylamide linkage, which is common in many kinase inhibitors, facilitating interactions with the protein target.
Chemical Reactions Analysis

Reactions

Chmfl-abl-121 undergoes specific chemical reactions that are crucial for its inhibitory activity:

  1. Binding Interaction: The primary reaction involves binding to the ABL kinase, where it stabilizes the inactive conformation of the enzyme.
  2. Mutant Inhibition: It has been shown to effectively inhibit various mutants of ABL kinase, including those resistant to traditional therapies.

Technical Details

The compound's mechanism involves:

  • Hydrogen bonding with key residues in the ATP-binding pocket of ABL.
  • Van der Waals interactions that stabilize its binding conformation.
Mechanism of Action

Process

Chmfl-abl-121 functions by specifically targeting and inhibiting the activity of ABL kinases. Upon binding, it prevents ATP from accessing the active site, thereby blocking phosphorylation processes critical for cell proliferation and survival in cancer cells.

Data

Studies have demonstrated that Chmfl-abl-121 can effectively induce apoptosis in chronic myeloid leukemia cells harboring resistant mutations, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Chmfl-abl-121 exhibits several notable physical properties:

  • Molecular Weight: Approximately 385.42 g/mol.
  • Solubility: It demonstrates good solubility in organic solvents, facilitating its use in biological assays.

Chemical Properties

The chemical properties include:

  • Stability: Stable under physiological conditions, making it suitable for in vivo studies.
  • pKa Values: Relevant pKa values indicate its behavior in different pH environments, influencing its bioavailability and activity.
Applications

Chmfl-abl-121 has significant scientific applications primarily in oncology:

  1. Targeted Therapy for Chronic Myeloid Leukemia: It offers a promising alternative for patients with resistant forms of leukemia.
  2. Research Tool: Used in laboratories to study ABL signaling pathways and resistance mechanisms in cancer cells.

Properties

Product Name

Chmfl-abl-121

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide

Molecular Formula

C30H31F3N6OS

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+

InChI Key

UDEAKWSKOGAXIJ-JXMROGBWSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.